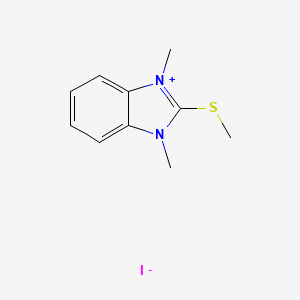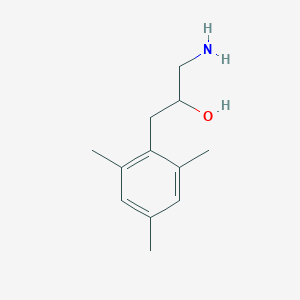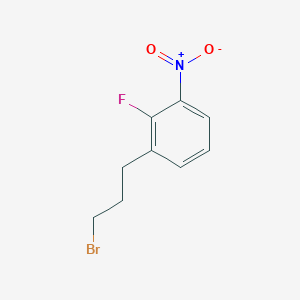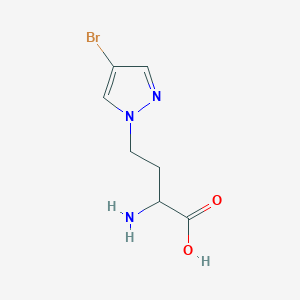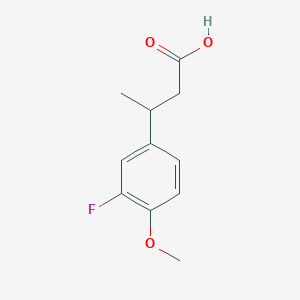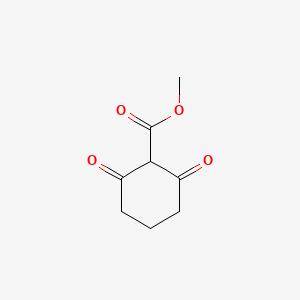
Methyl 2,6-dioxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclohexane, featuring two keto groups at the 2 and 6 positions and a carboxylate ester group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,6-dioxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with methyl chloroformate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, reaction optimization, and purification through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 2,6-dioxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 2,6-dioxocyclohexane-1-carboxylate exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary based on the biological context and the nature of the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-dioxocyclohexane-1-carboxylate: Similar structure but with keto groups at the 2 and 4 positions.
Methyl 3,5-dioxocyclohexane-1-carboxylate: Features keto groups at the 3 and 5 positions.
Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate: Contains additional methyl groups at the 2 position.
Uniqueness
Methyl 2,6-dioxocyclohexane-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for specific applications and reactions that may not be possible with other similar compounds .
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
methyl 2,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h7H,2-4H2,1H3 |
Clé InChI |
DXXIZDKWEQUSNE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(=O)CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


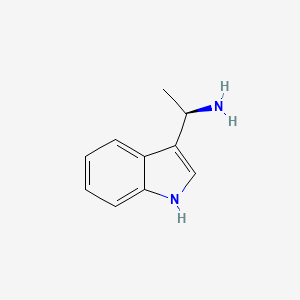

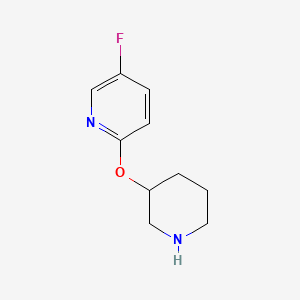
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)

